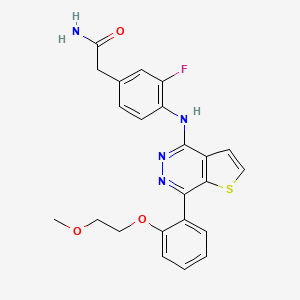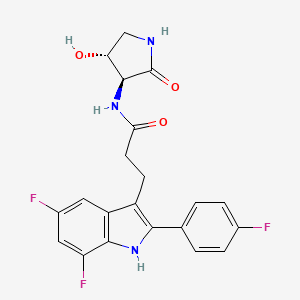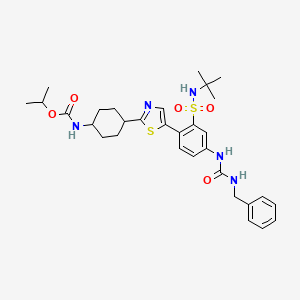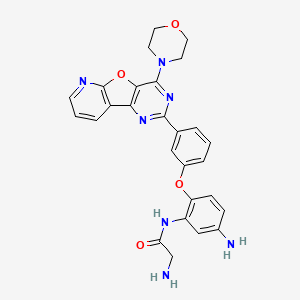
JH-Xvi-178
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-XVI-178 is a highly potent and selective inhibitor of cyclin-dependent kinase 8 and cyclin-dependent kinase 19. These kinases are core components of the Mediator complex, which plays a crucial role in regulating gene expression. This compound has favorable pharmacokinetic attributes, including low clearance and moderate oral bioavailability .
Preparation Methods
The synthesis of JH-XVI-178 involves a hybridization approach starting from compounds CCT251921 and MSC2530818. The initial compounds suffered from rapid aldehyde oxidase-mediated metabolism. This liability was overcome by utilizing a pyrazolopyridine hinge binder with a chlorine at the C-3 position . The detailed synthetic routes and reaction conditions are documented in the supporting information of the relevant research articles .
Chemical Reactions Analysis
JH-XVI-178 primarily undergoes substitution reactions due to the presence of reactive sites such as the chlorine atom at the C-3 position of the pyrazolopyridine ring. Common reagents used in these reactions include nucleophiles that can displace the chlorine atom. The major products formed from these reactions depend on the nature of the nucleophile used .
Scientific Research Applications
JH-XVI-178 is extensively used in scientific research due to its potent inhibitory effects on cyclin-dependent kinase 8 and cyclin-dependent kinase 19. It has applications in various fields, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 8 and cyclin-dependent kinase 19 in gene regulation.
Industry: Utilized in the development of new therapeutic agents targeting cyclin-dependent kinase 8 and cyclin-dependent kinase 19
Mechanism of Action
JH-XVI-178 exerts its effects by selectively inhibiting cyclin-dependent kinase 8 and cyclin-dependent kinase 19. These kinases are part of the Mediator complex, which regulates gene transcription. By inhibiting these kinases, this compound modulates the activity of the Mediator complex, thereby affecting gene expression. The molecular targets and pathways involved include the interaction with the ATP-binding site of cyclin-dependent kinase 8 and cyclin-dependent kinase 19, leading to the inhibition of their kinase activity .
Comparison with Similar Compounds
JH-XVI-178 is compared with other cyclin-dependent kinase 8 and cyclin-dependent kinase 19 inhibitors such as cortistatin A, Sel120, BCD-115, CCT251921, and MSC2530818. The uniqueness of this compound lies in its hybrid structure derived from CCT251921 and MSC2530818, which provides it with low clearance and moderate oral pharmacokinetic properties . Similar compounds include:
- Cortistatin A
- Sel120
- BCD-115
- CCT251921
- MSC2530818
These compounds also inhibit cyclin-dependent kinase 8 and cyclin-dependent kinase 19 but may differ in their selectivity profiles, pharmacokinetic properties, and potential toxicities .
Properties
Molecular Formula |
C22H22ClN7O |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
8-[3-chloro-5-(1-methylindazol-5-yl)-2H-pyrazolo[3,4-b]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C22H22ClN7O/c1-29-16-3-2-13(10-14(16)11-26-29)15-12-25-20-17(19(23)27-28-20)18(15)30-8-5-22(6-9-30)4-7-24-21(22)31/h2-3,10-12H,4-9H2,1H3,(H,24,31)(H,25,27,28) |
InChI Key |
YLJSAFSDGFNKAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(C4=C(NN=C4N=C3)Cl)N5CCC6(CCNC6=O)CC5)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3Z,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831879.png)

![(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B10831899.png)


![sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate](/img/structure/B10831911.png)
![4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B10831913.png)

![(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide](/img/structure/B10831927.png)


![(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B10831956.png)
![N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide](/img/structure/B10831965.png)

